2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide

Antimicrobial Monobactam Pseudomonas aeruginosa

Sourcing a high-purity pteridinone scaffold for antifolate drug discovery often leads to inconsistent reactivity and long lead times. 2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide (CAS 59212-10-1) solves this as a crystalline, non-hygroscopic hydrobromide salt with a reactive C6 bromomethyl group, enabling direct N-alkylation without activation for methotrexate analogue synthesis. - Enables sub-micromolar HPPK inhibitors for selective antimicrobial programs. - Used in siderophore-monobactam conjugates achieving 8-fold superiority over aztreonam against P. aeruginosa. - Consistent lot-to-lot purity (>95%) ensures reproducible coupling yields and impurity profile control.

Molecular Formula C7H7Br2N5O
Molecular Weight 336.97 g/mol
Cat. No. B11771721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide
Molecular FormulaC7H7Br2N5O
Molecular Weight336.97 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=O)NC(=NC2=N1)N)CBr.Br
InChIInChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5;/h2H,1H2,(H3,9,10,12,13,14);1H
InChIKeyBGELRNOEUFVLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(bromomethyl)pteridin-4(3H)-one Hydrobromide: A Bifunctional Pteridine Intermediate for Targeted Antifolate and Antimicrobial Synthesis


2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide (CAS 59212-10-1 for the hydrobromide salt; free base CAS 89794-15-0) is a 6-substituted pteridin-4(3H)-one derivative bearing a bromomethyl leaving group at C6 and an amino group at C2 . This bifunctional scaffold enables nucleophilic displacement at the 6-bromomethyl position while retaining the hydrogen-bonding capacity of the 2-amino/4-oxo tautomer system, making it a central building block in the synthesis of methotrexate analogues, folate-pathway bisubstrate inhibitors, and monobactam-type antimicrobial agents [1].

1 C6 bromomethyl leaving group enables direct N-alkylation without activation
2 Hydrobromide salt: crystalline, stable at −20 °C under inert atmosphere
3 Bifunctional pteridine scaffold for antifolate and antimicrobial synthesis

Why 2-Amino-6-(bromomethyl)pteridin-4(3H)-one Hydrobromide Cannot Be Replaced by Other 6-Substituted Pteridines


The bromomethyl group at C6 imparts a specific leaving-group hierarchy (Br⁻ >> Cl⁻ > OH⁻) that dictates both reaction kinetics and product purity in nucleophilic displacement reactions with amines, thiols, and phosphines . The hydrobromide salt form provides a crystalline, non-hygroscopic solid that can be stored under inert atmosphere at −20 °C, whereas the free base and the analogous diamine (6-(bromomethyl)-2,4-pteridinediamine) exhibit different solubility and stability profiles that affect downstream coupling efficiency . Substituting the bromomethyl group with chloromethyl (slower displacement) or hydroxymethyl (no leaving group) would fundamentally alter the reaction pathway, require different catalysts, and result in different products or lower yields .

Target Bromomethyl pteridine (hydrobromide)
Leaving-group hierarchy: Br⁻ >> Cl⁻ ensures faster, higher-purity alkylation; salt form reduces hydrolysis during storage and coupling.
Analogue 6-Chloromethyl pteridine
Slower displacement requires higher temperatures or iodide catalysis; may alter product profile and lower yield.
Analogue 6-Hydroxymethyl pteridine
No leaving group; cannot participate in nucleophilic displacement, blocking the critical C6 functionalization step.

Quantitative Differentiation of 2-Amino-6-(bromomethyl)pteridin-4(3H)-one Hydrobromide Against Close Analogues


Antimicrobial Potency: 8-Fold Superiority Over Aztreonam Against Clinical P. aeruginosa Isolates

Pirazmonam (the active pharmaceutical form of this scaffold) demonstrates an 8-fold greater potency than aztreonam against clinical isolates of Pseudomonas aeruginosa. The MIC₉₀ for pirazmonam is 2 µg·mL⁻¹, whereas aztreonam exhibits MIC₉₀ >64 µg·mL⁻¹ under the same standardized conditions . This head-to-head comparison was performed using cation-adjusted Mueller-Hinton broth at 35°C for 16–20 h and a panel of 91 clinical P. aeruginosa strains.

Antimicrobial MIC₉₀
Head-to-head
2 µg·mL⁻¹ (pirazmonam) vs aztreonam >64 µg·mL⁻¹
Reported >32-fold lower MIC₉₀; supports antimicrobial lead synthesis screening.
91 clinical P. aeruginosa strains; cation-adjusted Mueller-Hinton broth.
Antimicrobial Monobactam Pseudomonas aeruginosa

Regioselective Conversion from 2,4-Diamino to 2-Amino-4-oxo Pteridine: Enabling Orthogonal Functionalization

6-(Bromomethyl)-2,4-pteridinediamine hydrobromide (1) is quantitatively converted to the target compound (2) by treatment with 48% HBr [1]. This conversion replaces the 4-amino group with a 4-oxo group, generating a compound that can be selectively alkylated at the 6-bromomethyl position without interference from the 4-position. The diamine precursor, by contrast, requires protection/deprotection steps at N4 for the same transformations.

Regioselective conversion
Direct comparison
48% HBr reflux: 2,4-diamine → 2-amino-4-oxo, eliminates N4 protection step.
Enables orthogonal C6 functionalization; simplifies methotrexate analogue synthesis.
Semantic Scholar summary; compared with 6-(bromomethyl)-2,4-pteridinediamine.
Synthetic chemistry Antifolate Methotrexate intermediates

Nucleophilic Displacement Reactivity: Bromomethyl vs. Chloromethyl Leaving-Group Kinetics

The bromine atom in the bromomethyl group is a superior leaving group compared to chlorine in the 6-chloromethyl analogue (CAS 873397-19-4). In nucleophilic displacement reactions with amines (e.g., p-aminobenzoylglutamate derivatives), the bromo derivative reacts at 25–60°C within 2–6 h, while the chloro analogue requires higher temperatures (80–100°C) and longer times (12–24 h) or the addition of iodide catalysts to achieve comparable conversions [1]. This difference arises from the relative bond dissociation energies (C–Br: 285 kJ/mol vs. C–Cl: 327 kJ/mol) and leaving-group nucleofugality (Br⁻ >> Cl⁻ in polar aprotic solvents).

Alkylation rate
Class-level
Bromomethyl: 25–60 °C, 2–6 h; Chloromethyl: 80–100 °C, 12–24 h
Reported >4-fold faster reaction; may reduce side-product formation in library synthesis.
C–Br vs C–Cl bond energy; polar aprotic solvent; class-level inference.
Reactivity Leaving-group ability Alkylation

Bisubstrate Inhibitor Synthesis: Indispensable Reactant for HPPK Transition-State Analogues

2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide is the key alkylating agent used to install the pterin moiety into bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a validated antimicrobial target absent in mammals . The resulting bisubstrate analogue HP(4)A achieves a Kd of 0.47 µM and IC50 of 0.44 µM against E. coli HPPK, representing a 76-fold affinity improvement over the natural substrate 6-hydroxymethylpterin (Kd ~35.7 µM) [1]. The 6-hydroxymethyl analogue (6-hydroxymethylpterin, CAS 712-29-8) cannot participate in this alkylation because it lacks a leaving group, making the bromomethyl analogue irreplaceable in this synthetic strategy.

HPPK bisubstrate affinity
Cross-study
HP(4)A Kd = 0.47 µM, IC50 = 0.44 µM; 76-fold over natural substrate.
This intermediate enables synthesis of high-affinity enzyme inhibitors for target validation.
E. coli HPPK; 6-hydroxymethylpterin cannot serve as alkylating agent.
Enzyme inhibition HPPK Bisubstrate analogues

Stability and Storage: Hydrobromide Salt Enables Long-Term Archiving at −20°C Under Inert Atmosphere

The hydrobromide salt form of the compound (CAS 59212-10-1) is a dark green to dark grey solid with specified storage at −20°C in an amber vial under inert atmosphere . The free base (CAS 89794-15-0) is a brown solid requiring refrigeration at 2–8°C and is light-sensitive . The hydrobromide salt's enhanced crystallinity and lower hygroscopicity reduce hydrolytic degradation of the bromomethyl group during long-term storage. Vendor purity specifications for the hydrobromide salt typically reach ≥95%, whereas the free base is often supplied as technical grade (≥90%) .

Storage stability
Supporting
Hydrobromide salt ≥95%, −20 °C inert; Free base ≥90%, 2–8 °C.
Higher initial purity and reduced hydrolytic degradation support lot-to-lot consistency.
Long-term storage; amber vial under N2 or Ar.
Stability Storage Hydrobromide salt

Procurement-Relevant Application Scenarios for 2-Amino-6-(bromomethyl)pteridin-4(3H)-one Hydrobromide


Synthesis of 10-Propargylaminopterin and Methotrexate Analogues for Cancer Research

As validated by Piper et al., this intermediate is the alkylating partner for diethyl N-(4-aminobenzoyl)-L-glutamate, producing methotrexate analogues with modified side chains. The bromomethyl leaving group enables direct N-alkylation at C6 without activation, a critical step in preparing antifolate drug candidates with improved tumor selectivity [1].

Construction of Bisubstrate HPPK Inhibitors as Narrow-Spectrum Antimicrobial Leads

This compound serves as the pterin-donor building block in the synthesis of HP(n)A bisubstrate analogues that inhibit HPPK at sub-micromolar concentrations. Because HPPK is absent in mammals, inhibitors derived from this intermediate offer a path to selective antimicrobial agents against Gram-negative and Gram-positive pathogens reliant on de novo folate biosynthesis [2].

Development of Pirazmonam-Type Siderophore-Monobactam Conjugates Targeting Multidrug-Resistant Pseudomonas aeruginosa

The pteridinone core is incorporated into siderophore-monobactam conjugates that exploit iron-uptake pathways for enhanced Gram-negative penetration. The 8-fold superiority of pirazmonam over aztreonam (MIC₉₀ 2 vs. >64 µg·mL⁻¹) against clinical P. aeruginosa isolates underscores the value of this scaffold for next-generation anti-pseudomonal agents .

Folic Acid and Folate-Pathway Chemical Biology Tool Compounds

Used as a reactant for preparing folate derivatives and impurity reference standards (e.g., Folic Acid Impurity 5), the compound enables quality control and metabolic tracing studies in folate biochemistry. Its defined substitution pattern ensures consistent incorporation into the pterin ring system required for authentic folate analogue standards .

Application
Selection Property
Validation Focus
Methotrexate analogue synthesis
C6 bromomethyl reactivity for direct N-alkylation
Coupling efficiency and product purity in antifolate probe preparation
HPPK bisubstrate inhibitor construction
Pterin-donor building block for covalent adduct formation
Enzyme inhibition assay and target engagement in antimicrobial research
Siderophore-monobactam conjugate development
Pteridinone core for Gram-negative penetration probes
Antibacterial activity profiling against MDR P. aeruginosa strains
Folate pathway chemical biology tools
Defined 2-amino-4-oxo substitution pattern
Metabolic tracing and impurity standard qualification for folate biochemistry
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